(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a fluorophenoxy group, and a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the fluorophenoxy group: This step often involves a nucleophilic substitution reaction where a fluorophenol derivative reacts with the pyrido[1,2-a]pyrimidin-4-one intermediate.
Formation of the cyano group: This can be introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.
Coupling with N-(2-phenylethyl)prop-2-enamide: The final step involves coupling the intermediate with N-(2-phenylethyl)prop-2-enamide under conditions that promote the formation of the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industry: It could be used as an intermediate in the synthesis of more complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate
Uniqueness
Compared to similar compounds, (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific advantages in terms of binding affinity, selectivity, and overall efficacy in its intended applications.
Properties
Molecular Formula |
C26H19FN4O3 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C26H19FN4O3/c27-21-10-4-5-11-22(21)34-25-20(26(33)31-15-7-6-12-23(31)30-25)16-19(17-28)24(32)29-14-13-18-8-2-1-3-9-18/h1-12,15-16H,13-14H2,(H,29,32)/b19-16+ |
InChI Key |
GOGUNNOXLIRGNX-KNTRCKAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4F)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4F)C#N |
Origin of Product |
United States |
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